Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate
Description
Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound featuring a fused imidazo-pyrazine core with a benzyl ester group at position 7, a methyl substituent at position 1, and a partially saturated ring system. Its unique substitution pattern influences reactivity, solubility, and biological activity.
Properties
IUPAC Name |
benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-13-9-17(7-8-18(13)14(19)16-11)15(20)21-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNWAIBRGVGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CCN2C(=O)N1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113646 | |
| Record name | Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424939-56-9 | |
| Record name | Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424939-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,5-a]pyrazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-1-methyl-3-oxo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.32 g/mol
- IUPAC Name : this compound
The compound features an imidazo-pyrazine scaffold that is known for its ability to modulate biological pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazoles, including this compound, exhibit potent antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi by disrupting cellular processes such as protein synthesis and membrane integrity .
Antiviral Properties
Preliminary data suggest that this compound may also possess antiviral activity. In vitro assays have shown effectiveness against several RNA viruses. The mechanism appears to involve interference with viral replication pathways, although specific targets within the viral life cycle remain to be elucidated .
Anticancer Potential
The compound's biological activity extends to potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in certain cancer cell lines .
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various imidazole derivatives:
- Objective : To evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed.
- Results : Benzyl 1-methyl-3-oxo showed a significant zone of inhibition compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Study 2: Antiviral Activity
A recent investigation into the antiviral properties of benzyl 1-methyl-3-oxo revealed:
- Objective : To assess activity against influenza virus.
- Method : Plaque reduction assay.
- Results : The compound reduced viral titers significantly at concentrations as low as 10 µM.
| Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 10 | 75 |
| 50 | 90 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting cellular processes such as protein synthesis and membrane integrity.
Study Example :
In a controlled study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, using the disk diffusion method yielded significant results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Antiviral Properties
Preliminary data suggest that Benzyl 1-methyl-3-oxo may possess antiviral activity. In vitro assays have demonstrated effectiveness against several RNA viruses.
Study Example :
A recent investigation into its antiviral properties against influenza virus showed:
| Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 10 | 75 |
| 50 | 90 |
Anticancer Potential
The compound's biological activity extends to potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Key Findings :
- Induces apoptosis by upregulating pro-apoptotic factors.
- Downregulates anti-apoptotic proteins in certain cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the effectiveness of Benzyl 1-methyl-3-oxo against clinically isolated strains of bacteria. The compound was tested alongside standard antibiotics, demonstrating superior efficacy in inhibiting bacterial growth.
Case Study 2: Antiviral Activity
In a detailed assessment of its antiviral properties, researchers utilized plaque reduction assays to measure its impact on viral replication. Results indicated a significant reduction in viral titers at low concentrations, suggesting its potential as a therapeutic agent against viral infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS 1246551-25-6)
- Structural Differences : Lacks the benzyl ester and methyl group at position 1; instead, it has a tert-butyl ester and a fully saturated hexahydroimidazo-pyrazine core.
- Properties : Molecular weight = 241.29 g/mol, purity ≥99.9%, and exists as a solid/liquid .
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. The tert-butyl group enhances stability under basic conditions compared to benzyl esters .
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3)
- Structural Differences : Contains a 5,6-dihydroimidazo-pyrazine core (less saturated than the target compound) and a tert-butyl ester.
- Properties: Molecular weight = 223.27 g/mol, purity ≥98%, and is a white to off-white solid.
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 1188265-64-6)
- Structural Differences : Features a bromine atom at position 1 and a tert-butyl ester. Bromine introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Applications: Valued in drug discovery for modular derivatization. Brominated analogs are 10–20% more expensive than non-halogenated versions due to synthetic complexity .
Functional Group Impact on Reactivity and Stability
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the imidazo[1,5-a]pyrazine core followed by functional group modifications to introduce the benzyl ester and methyl substituents. The key steps include:
- Formation of amide intermediates from pyrazine derivatives.
- Cyclization and condensation to form the imidazo[1,5-a]pyrazine ring system.
- Catalytic hydrogenation to reduce imidazo derivatives to tetrahydro forms.
- Protection and halogenation of amino groups.
- Esterification or condensation with carboxylic acids to form the benzyl ester.
Detailed Preparation Steps
Formation of Amide Intermediate
- Starting from pyrazine 2-methylamine, acid anhydride is added dropwise in an ice-water bath.
- The mixture is stirred at room temperature to yield an amide product.
Cyclization to Imidazo[1,5-a]pyrazine Derivative
- The amide product is reacted with phosphorus oxychloride at room temperature.
- Subsequent heating with phosphorus pentoxide under reflux conditions leads to the condensation product, the imidazo[1,5-a]pyrazine derivative.
Reduction to Tetrahydro Derivative
- The imidazo[1,5-a]pyrazine derivative is dissolved in ethanol.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the compound to the tetrahydro-imidazo[1,5-a]pyrazine derivative with desired substitutions (e.g., methyl groups).
Amino Group Protection and Halogenation
- The tetrahydro derivative is reacted with di-tert-butyl dicarbonate in ethanol to protect the amino group.
- The protected compound is then halogenated using halogenated succinimide in ethanol at room temperature.
Esterification to Form Benzyl Ester
- The halogenated intermediate is subjected to carbonylation under a carbon monoxide atmosphere.
- Reaction with cobalt octacarbonyl and chloroacetate in methanol at elevated temperatures produces the ester-substituted tetrahydro-imidazo[1,5-a]pyrazine.
- Final condensation with benzyl carboxylic acid derivatives in dichloromethane or methanol yields the benzyl ester.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Amide formation | Acid anhydride, dropwise addition | Water/ice bath | 0°C to room temp | 1-2 hours | High (>85%) |
| Cyclization | Phosphorus oxychloride, phosphorus pentoxide | None specified | Reflux | Several hours | Moderate to high |
| Hydrogenation | Pd/C catalyst, H2 gas | Ethanol | Room temperature | Several hours | High (>90%) |
| Amino protection | Di-tert-butyl dicarbonate | Ethanol | Room temperature | 2-4 hours | High (>90%) |
| Halogenation | Halogenated succinimide | Ethanol | Room temperature | 1-3 hours | High (>85%) |
| Carbonylation & esterification | Cobalt octacarbonyl, chloroacetate, CO atmosphere | Methanol | Oil bath (~65-80°C) | 3-6 hours | Moderate (60-70%) |
| Final condensation | Benzyl carboxylic acid, condensation reagent | Dichloromethane | Room temperature | 2-4 hours | High (>85%) |
Purification and Characterization
- After each reaction step, the reaction mixture is commonly concentrated under reduced pressure.
- The crude products are purified by silica gel column chromatography.
- The purity and identity of the compounds are confirmed by thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
- Typical isolated yields of the final benzyl ester compound range from 74% to 94%, depending on the specific reaction conditions and scale.
Research Findings and Optimization Notes
- The use of Pd/C catalytic hydrogenation in ethanol is effective for selective reduction of the imidazo ring without affecting other functional groups.
- Protection of amino groups with di-tert-butyl dicarbonate prevents side reactions during halogenation and carbonylation steps.
- The carbonylation under a carbon monoxide atmosphere with cobalt octacarbonyl is a critical step to introduce ester functionality, requiring careful control of temperature and reaction time to maximize yield.
- Silica gel chromatography remains the preferred purification method to achieve high purity suitable for pharmaceutical applications.
- Reaction monitoring by TLC ensures completion of each step, minimizing impurities and side products.
Summary Table of Preparation Route
| Stage | Reaction Type | Key Reagents | Purpose | Outcome |
|---|---|---|---|---|
| 1. Amide formation | Acylation | Acid anhydride, pyrazine 2-methylamine | Introduce amide functionality | Amide intermediate |
| 2. Cyclization | Condensation | Phosphorus oxychloride, phosphorus pentoxide | Ring closure to imidazo derivative | Imidazo[1,5-a]pyrazine core |
| 3. Reduction | Catalytic hydrogenation | Pd/C, H2 | Saturate ring to tetrahydro form | Tetrahydro-imidazo derivative |
| 4. Amino protection | Carbamate formation | Di-tert-butyl dicarbonate | Protect amino group | Protected amine intermediate |
| 5. Halogenation | Electrophilic halogenation | Halogenated succinimide | Introduce halogen for further reaction | Halogenated intermediate |
| 6. Carbonylation & Esterification | Carbonylation & condensation | Cobalt octacarbonyl, chloroacetate, benzyl carboxylic acid | Introduce benzyl ester group | Final benzyl ester compound |
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via multistep reactions involving reductive amination and cyclization. For example, tert-butyl-protected analogs (e.g., tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) are synthesized using reductive amination (General Procedure A in ), followed by deprotection and functionalization. Key factors include:
- Temperature control : Reactions often require reflux conditions (e.g., 5 hours in ethanol at 80°C for hydrazide formation, as in ).
- Catalysts : Use of bases like triethylamine or Pd/C for hydrogenation steps.
- Purification : Column chromatography or recrystallization (e.g., from ethanol or DMF) is critical for achieving >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.49 ppm for methyl groups in ) to assign protons and carbons in the imidazo-pyrazine core.
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., HRMS m/z 550.0978 calculated vs. 550.0816 observed in ).
- IR spectroscopy : Confirms carbonyl (C=O, ~1681 cm⁻¹) and amine (N-H, ~3100 cm⁻¹) groups .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution or ester variations) impact biological activity?
Substituents significantly alter pharmacological profiles:
- Bromo analogs (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate) show enhanced antibacterial activity due to increased electrophilicity .
- Hydroxymethyl or difluoromethyl groups () improve hydrogen bonding and hydrophobic interactions with enzymes, modulating target affinity.
- Comparative studies : Use IC₅₀ assays and molecular docking to quantify activity shifts (e.g., tert-butyl derivatives in show 0.76–0.87 similarity indices) .
Q. How can researchers resolve contradictions in spectral data or purity reports across studies?
- Purity validation : Cross-check HPLC retention times with synthesized standards (e.g., 95% purity in ).
- Spectral discrepancies : Assign ambiguous peaks using 2D NMR (e.g., NOESY for spatial correlations) or spiking experiments with authentic samples .
- Batch variability : Optimize reaction stoichiometry (e.g., equimolar ratios in ) to minimize byproducts .
Q. What strategies are recommended for optimizing reaction scalability without compromising stereochemical integrity?
- Continuous flow chemistry : Enhances reproducibility for multistep syntheses (e.g., ).
- Protecting groups : Use tert-butyl carbamates () to stabilize intermediates during scale-up.
- In-line analytics : Implement FTIR or UV monitoring to detect intermediates in real time .
Methodological Challenges
Q. How can researchers address low yields in reductive amination steps for similar imidazo-pyrazines?
Q. What computational tools are effective for predicting the compound’s solubility and log P values?
- Silicos-IT and Ali log S predictors : Estimate aqueous solubility (e.g., 7.34 mg/mL in ).
- Molecular dynamics simulations : Model solvation shells to optimize formulation for in vivo studies .
Comparative Analysis
Q. How does this compound compare to tert-butyl-protected analogs in terms of stability and reactivity?
Q. What are the key differences in antimicrobial activity between this compound and its pyrrolidine or triazole analogs?
- Imidazo-pyrazines () exhibit broader-spectrum activity due to planar aromatic cores vs. non-planar pyrrolidines.
- Triazole derivatives () show higher metabolic stability but lower potency against Gram-negative strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
